molecular formula C16H18N2O B13436041 4-[(1E)-2-phenyldiazenyl]-Benzenebutanol

4-[(1E)-2-phenyldiazenyl]-Benzenebutanol

Cat. No.: B13436041
M. Wt: 254.33 g/mol
InChI Key: FKYCGOMQOWSXDJ-UHFFFAOYSA-N
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Description

4-[(1E)-2-phenyldiazenyl]-Benzenebutanol is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, including dyes, pigments, and pharmaceuticals. The structure of this compound consists of a butanol group attached to a benzene ring, which is further connected to a phenyldiazenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1E)-2-phenyldiazenyl]-Benzenebutanol typically involves the diazotization of aniline derivatives followed by coupling with a suitable phenol or alcohol. One common method involves the following steps:

    Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with 4-butanolphenol under basic conditions to form the desired azo compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pH, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-[(1E)-2-phenyldiazenyl]-Benzenebutanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the azo group can lead to the formation of amines.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced products.

    Substitution: Various substituted benzene derivatives depending on the substituents introduced.

Scientific Research Applications

4-[(1E)-2-phenyldiazenyl]-Benzenebutanol has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(1E)-2-phenyldiazenyl]-Benzenebutanol involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The specific pathways and targets depend on the context of its use and the biological system involved.

Comparison with Similar Compounds

4-[(1E)-2-phenyldiazenyl]-Benzenebutanol can be compared with other azo compounds such as:

    4-[(1E)-2-phenyldiazenyl]-Benzenemethanol: Similar structure but with a methanol group instead of butanol.

    4-[(1E)-2-phenyldiazenyl]-Benzenamine: Contains an amine group instead of an alcohol group.

    4-[(1E)-2-phenyldiazenyl]-Benzenesulfonic acid: Contains a sulfonic acid group instead of an alcohol group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

4-(4-phenyldiazenylphenyl)butan-1-ol

InChI

InChI=1S/C16H18N2O/c19-13-5-4-6-14-9-11-16(12-10-14)18-17-15-7-2-1-3-8-15/h1-3,7-12,19H,4-6,13H2

InChI Key

FKYCGOMQOWSXDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)CCCCO

Origin of Product

United States

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